Home > Products > Screening Compounds P13682 > 1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid
1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid - 926190-36-5

1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid

Catalog Number: EVT-3013906
CAS Number: 926190-36-5
Molecular Formula: C15H14Cl2N2O2
Molecular Weight: 325.19
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(2,4-Dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid is a synthetic compound developed as a potential antagonist of the cannabinoid CB1 receptor. This compound belongs to the class of diarylpyrazoles, which are structurally similar to the known CB1 receptor antagonist Rimonabant. Its development stemmed from the interest in therapeutically targeting cannabinoid receptors for various potential therapeutic applications.

Synthesis Analysis

The synthesis of 1-(2,4-Dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid involves a multi-step process. One of the key steps is the cyclocondensation reaction of a suitably substituted α,γ-dicarbonyl compound with 2,4-dichlorophenylhydrazine. This reaction forms the central pyrazole ring of the molecule.

A specific synthesis route for a similar compound, NESS 0327 (N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide]), is described in the literature. Adapting this synthesis to obtain the desired 1-(2,4-Dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid would require modifications in the later stages of the synthesis, specifically regarding the introduction of the carboxylic acid group at the 3-position of the pyrazole ring.

Molecular Structure Analysis

1-(2,4-Dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid features a central pyrazole ring substituted with a 2,4-dichlorophenyl group at the 1-position and a carboxylic acid group at the 3-position. The cyclohepta[c]pyrazole system forms a fused ring structure that contributes to the overall three-dimensional shape of the molecule. While detailed molecular structure analysis, including X-ray crystallography data, for this specific compound is not available in the provided literature, studies on similar diarylpyrazole derivatives highlight the importance of the spatial arrangement of substituents for CB1 receptor binding affinity.

Chemical Reactions Analysis

The carboxylic acid functionality of 1-(2,4-Dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid allows for various chemical modifications. It can undergo esterification reactions with alcohols to form esters, and amidation reactions with amines to form amides. These reactions are commonly employed in medicinal chemistry to modify the properties of drug candidates, such as solubility, lipophilicity, and metabolic stability.

Mechanism of Action

1-(2,4-Dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid is hypothesized to act as a cannabinoid CB1 receptor antagonist. This means it binds to the CB1 receptor, blocking the binding and subsequent effects of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol. The specific interactions of this compound with the CB1 receptor, including the binding site and key amino acid residues involved, require further investigation.

Rimonabant

Compound Description: Rimonabant is a known antagonist of the cannabinoid receptor CB1 . It is a well-studied compound in the field of cannabinoid research.

3-carboxiamida-1-(2,4-dichlorophenyl)-N-(piperidin-1-il)-4,5,6,7,8,9-hexahydro-1H-ciclocta[c]pirazol

Compound Description: This compound is a 3-carboxamide derivative of 1-(2,4-dichlorophenyl)-1H-pyrazole, featuring a piperidine ring attached to the carboxamide group and a cyclooctane ring fused to the pyrazole moiety . It exhibited promising binding affinity for the cannabinoid receptor CB1 in binding assays, demonstrating the ability to displace [3H]Rimonabant.

N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide (O-1302)

Compound Description: O-1302 is a diarylpyrazole derivative designed as a potential tracer for medical imaging, specifically targeting the CB1 cannabinoid receptor . It incorporates a piperidinyl carboxamide at the C(3) position of the pyrazole ring and has demonstrated affinity for the CB1 receptor comparable to the reference antagonist SR141716.

N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)

Compound Description: SR141716 serves as a crucial reference antagonist for the CB1 cannabinoid receptor, and its 1,5-diarylpyrazole core template has been instrumental in designing potential CB1 ligands, including O-1302 . It features a piperidinyl carboxamide at the C(3) position of the pyrazole ring and a 4-chlorophenyl group at the C(5) position.

Compound Description: NESS 0327 is a novel putative antagonist of the CB1 cannabinoid receptor . It exhibits a higher affinity for CB1 receptor (Ki 350 ± 5 fM) compared with SR 141716A (Ki 1.8 ± 0.075 nM) and a much higher affinity for the CB2 receptor (Ki 21 ± 0.5 nM) compared with SR 141716A (Ki 514 ± 30 nM).

Properties

CAS Number

926190-36-5

Product Name

1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid

IUPAC Name

1-(2,4-dichlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazole-3-carboxylic acid

Molecular Formula

C15H14Cl2N2O2

Molecular Weight

325.19

InChI

InChI=1S/C15H14Cl2N2O2/c16-9-6-7-13(11(17)8-9)19-12-5-3-1-2-4-10(12)14(18-19)15(20)21/h6-8H,1-5H2,(H,20,21)

InChI Key

FTEMDLUDGXXSNL-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)N(N=C2C(=O)O)C3=C(C=C(C=C3)Cl)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.